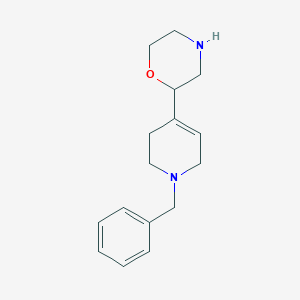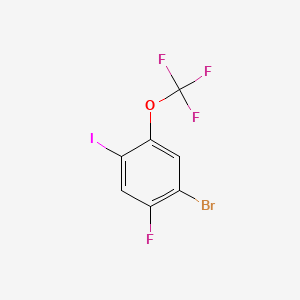
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is a compound that features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate and a solvent like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyrrolidine ring .
Aplicaciones Científicas De Investigación
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins and enzymes, potentially inhibiting their activity. The thiophene group can also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the thiophene and hydroxymethyl groups.
Thiophene: A sulfur-containing heterocycle that is part of the compound’s structure.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to the hydroxymethyl group in the compound.
Uniqueness
(1-Methyl-5-(thiophen-3-yl)pyrrolidin-3-yl)methanol is unique due to the combination of the pyrrolidine ring, thiophene group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs .
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
(1-methyl-5-thiophen-3-ylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-11-5-8(6-12)4-10(11)9-2-3-13-7-9/h2-3,7-8,10,12H,4-6H2,1H3 |
Clave InChI |
NAKTUHIBKXFOOO-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CC1C2=CSC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


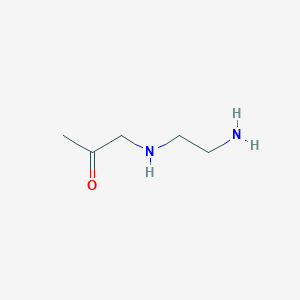
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
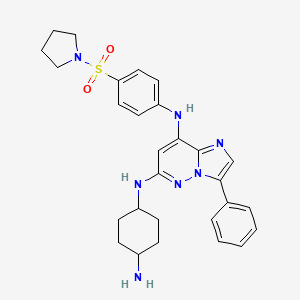

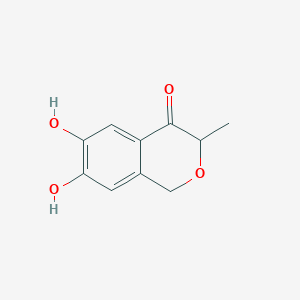

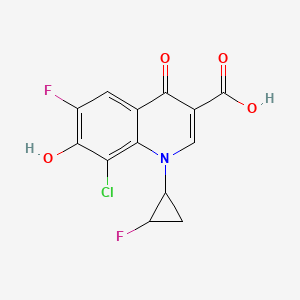

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
